Docosapentaenoic acid

描述

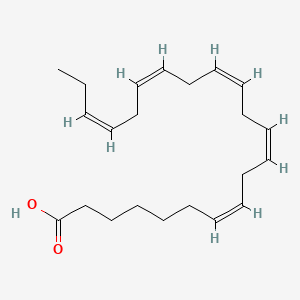

Docosapentaenoic acid is a polyunsaturated fatty acid that contains 22 carbon atoms and 5 double bonds. It is primarily found in two isomeric forms: all-cis-4,7,10,13,16-docosapentaenoic acid and all-cis-7,10,13,16,19-docosapentaenoic acid. These isomers are commonly referred to as n-6 this compound and n-3 this compound, respectively . This compound is an important component of marine oils and is known for its potential health benefits, including anti-inflammatory and cardiovascular protective effects .

准备方法

Synthetic Routes and Reaction Conditions: Docosapentaenoic acid can be synthesized through the elongation and desaturation of eicosapentaenoic acid. The process involves the elongation of eicosapentaenoic acid to form docosatetraenoic acid, followed by desaturation to produce this compound

Industrial Production Methods: Industrial production of this compound often involves the extraction from marine sources such as fish oil and microalgae. Microalgae, particularly species like Schizochytrium, are cultivated under controlled conditions to produce high yields of this compound . The extraction process may involve techniques such as molecular distillation and high-performance liquid chromatography to obtain high-purity this compound .

化学反应分析

Types of Reactions: Docosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions typically involve the formation of hydroperoxides and other oxygenated derivatives. Reduction reactions can lead to the formation of saturated fatty acids, while substitution reactions may involve the replacement of hydrogen atoms with other functional groups .

Common Reagents and Conditions: Common reagents used in the oxidation of this compound include oxygen and peroxides. Reduction reactions often utilize hydrogen gas and metal catalysts such as palladium or platinum. Substitution reactions may involve halogens or other electrophilic reagents .

Major Products: The major products formed from the oxidation of this compound include hydroperoxides, epoxides, and hydroxylated derivatives. Reduction reactions yield saturated fatty acids, while substitution reactions can produce halogenated fatty acids and other functionalized derivatives .

科学研究应用

Docosapentaenoic acid has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, this compound is investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects . It is also used in the development of specialized pro-resolving mediators, which are bioactive compounds that play a role in resolving inflammation . In the industry, this compound is utilized in the formulation of dietary supplements and functional foods .

作用机制

The mechanism of action of docosapentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce bioactive lipid mediators, including resolvins, protectins, and maresins . These mediators exert anti-inflammatory effects by modulating the activity of immune cells and reducing the production of pro-inflammatory cytokines . This compound also affects lipid metabolism by enhancing the oxidation of fatty acids and reducing triglyceride synthesis .

相似化合物的比较

Docosapentaenoic acid is structurally similar to other omega-3 polyunsaturated fatty acids such as eicosapentaenoic acid and docosahexaenoic acid. it has unique properties that distinguish it from these compounds. For example, this compound has been shown to possess greater endothelial cell migration ability than eicosapentaenoic acid, which is important in wound healing processes . Additionally, this compound is more effective than eicosapentaenoic acid and docosahexaenoic acid in inhibiting platelet aggregation . Similar compounds include eicosapentaenoic acid, docosahexaenoic acid, and arachidonic acid .

生物活性

Docosapentaenoic acid (DPA), an omega-3 fatty acid, has garnered attention for its potential biological activities and health benefits. Despite being less studied than its counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), emerging research highlights DPA's unique properties, particularly in inflammation resolution, cardiovascular health, and neurological functions.

Overview of this compound

DPA is a 22-carbon long-chain polyunsaturated fatty acid (PUFA) with the chemical structure . It exists primarily in two forms: n-3 DPA and n-6 DPA. The n-3 form is derived from fish oils and is of particular interest due to its beneficial health effects.

Metabolism and Conversion

DPA serves as an intermediary in the metabolism of EPA to DHA. In vitro studies suggest that DPA can be retro-converted to EPA but does not readily convert to DHA. In vivo studies indicate limited conversion of n-3 DPA to DHA, mainly occurring in the liver . This metabolic pathway underscores the importance of DPA as a distinct fatty acid with unique biological roles.

Biological Activities

1. Anti-inflammatory Properties:

DPA has been shown to possess anti-inflammatory effects, particularly through its role in the synthesis of specialized pro-resolving mediators (SPMs). These mediators help resolve inflammation and promote healing processes. For example, n-3 DPA-derived resolvins have been linked to reduced neutrophil recruitment during inflammation and enhanced macrophage phagocytosis .

2. Cardiovascular Benefits:

Research indicates that DPA may improve cardiovascular health by influencing lipid metabolism and reducing platelet aggregation. In one study, n-3 DPA exhibited a greater inhibitory effect on platelet aggregation compared to both EPA and DHA . Additionally, higher circulating levels of marine n-3 PUFAs, including DPA, are associated with lower risks of cardiovascular disease and total mortality .

3. Neurological Effects:

DPA's role in cognitive health is also being explored. An inverse relationship between fish consumption (rich in omega-3s) and dementia risk has been observed in older populations. Furthermore, supplementation with DPA has shown potential in mitigating age-related cognitive decline . Animal studies suggest that DPA may enhance spatial learning and long-term potentiation .

Table 1: Summary of Key Studies on DPA

属性

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFFSWGQGVEMMI-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074758 | |

| Record name | Clupanodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosapentaenoic acid (22n-3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24880-45-3 | |

| Record name | Clupanodonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clupanodonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clupanodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLUPANODONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3OZT14QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosapentaenoic acid (22n-3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。